molecular formula C22H26ClNO3 B11369543 N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11369543
M. Wt: 387.9 g/mol
InChI Key: BVHFTKYLNSFFKD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with a 4-chlorobenzyl group, a propoxy group, and a tetrahydrofuran-2-ylmethyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chlorobenzylamine with benzoyl chloride under basic conditions.

    Introduction of the Propoxy Group: The next step involves the introduction of the propoxy group through an etherification reaction. This can be achieved by reacting the intermediate with propyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: The final step involves the attachment of the tetrahydrofuran-2-ylmethyl group. This can be done through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorobenzyl)-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26ClNO3

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C22H26ClNO3/c1-2-13-26-20-11-7-18(8-12-20)22(25)24(16-21-4-3-14-27-21)15-17-5-9-19(23)10-6-17/h5-12,21H,2-4,13-16H2,1H3

InChI Key

BVHFTKYLNSFFKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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